N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a dimethylpyrimidinyl sulfanyl group
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-5-10(2)17-15(16-9)22-7-14(19)18-11-3-4-12-13(6-11)21-8-20-12/h3-6H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRBWFMNBJLIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323036 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49718161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
386766-21-8 | |
| Record name | N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Dimethylpyrimidinyl Sulfanyl Group: This involves the reaction of 4,6-dimethylpyrimidine with a suitable thiolating agent, such as thiourea, in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the dimethylpyrimidinyl sulfanyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, leading to the formation of reduced derivatives.
Substitution: The benzodioxole ring and the pyrimidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrimidine ring or the sulfanyl group.
Substitution: Halogenated or alkylated derivatives of the benzodioxole or pyrimidine rings.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds incorporating the benzodioxole scaffold exhibit notable anticancer properties. The unique structural features of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may contribute to its efficacy against various cancer cell lines. For instance, studies have shown that related compounds demonstrate cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB 231 .
2. Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. The pyrimidine component is often associated with antibacterial activity, which could be leveraged in developing new antibiotics or antifungal agents .
3. Neuroprotective Effects
Emerging studies suggest that similar benzodioxole derivatives may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier could make them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzodioxole and pyrimidinyl sulfanyl groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-benzodioxol-5-yl)acetamide: Lacks the dimethylpyrimidinyl sulfanyl group, making it less versatile in terms of chemical reactivity.
2-(4,6-dimethylpyrimidin-2-ylthio)acetamide:
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of the benzodioxole ring and the dimethylpyrimidinyl sulfanyl group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Biologische Aktivität
N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 299.33 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit potent antibacterial and antifungal properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Some related compounds have demonstrated selective cytotoxicity towards specific cancer cell lines, indicating a promising avenue for further research .
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase and phosphodiesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and erectile dysfunction .
Antimicrobial Studies
A comparative study on the antimicrobial efficacy of related compounds showed that those with a benzodioxole moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.12 | S. flexneri |
| Compound B | 0.49 | C. albicans |
These results indicate that modifications to the benzodioxole structure can significantly impact antimicrobial potency .
Anticancer Activity
In vitro studies on related compounds have demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-468 (Breast) | 5.0 |
| Compound D | A498 (Renal) | 3.2 |
These findings suggest that the compound may possess selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanism of action and potential clinical applications .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of benzodioxole derivatives found that one compound exhibited fourfold potency compared to gentamicin against S. flexneri, highlighting the importance of structural modifications in enhancing biological activity .
- Anticancer Research : In another study focusing on hybrid compounds containing benzodioxole and pyrimidine moieties, significant antitumor activity was observed in vitro against breast cancer cell lines, suggesting a viable path for developing new anticancer therapies based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
